4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
CAS No.: 2549030-35-3
Cat. No.: VC11812324
Molecular Formula: C15H20N6OS
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
![4-{6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine - 2549030-35-3](/images/structure/VC11812324.png)
Specification
CAS No. | 2549030-35-3 |
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Molecular Formula | C15H20N6OS |
Molecular Weight | 332.4 g/mol |
IUPAC Name | 4-[6-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Standard InChI | InChI=1S/C15H20N6OS/c1-10-23-15(16-1)21-4-2-19(3-5-21)13-11-14(18-12-17-13)20-6-8-22-9-7-20/h1,10-12H,2-9H2 |
Standard InChI Key | UWIZTTJYBMATFB-UHFFFAOYSA-N |
SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CS4 |
Canonical SMILES | C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CS4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central pyrimidine ring substituted at the 4-position with a morpholine group and at the 6-position with a piperazine moiety bearing a thiazol-2-yl substituent . The morpholine ring (C₄H₉NO) contributes electron-rich oxygen, enhancing solubility, while the thiazole (C₃H₃NS) introduces aromatic heterocyclic rigidity and sulfur-based reactivity . Piperazine (C₄H₁₀N₂) bridges these units, enabling conformational flexibility critical for target engagement .
Calculated Molecular Formula and Weight
Based on structural analysis:
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Molecular Formula: C₁₅H₂₁N₆OS
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Molecular Weight: 333.43 g/mol
Note: Experimental validation is required, as synthetic derivatives in patents show variances up to 613.8 g/mol .
Stereochemical Considerations
The absence of chiral centers in the core structure simplifies synthesis but limits enantiomer-specific activity profiling. Piperazine’s chair-to-boat transitions may influence binding kinetics to planar targets like kinase ATP pockets .
Synthetic Routes and Optimization
Key Synthesis Strategies
The compound is synthesized via sequential nucleophilic aromatic substitution and multicomponent coupling:
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Pyrimidine Functionalization:
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Piperazine-Thiazole Integration:
Yield Optimization:
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Petasis boronic acid protocols improve piperazine-thiazole coupling efficiency to 68–72% .
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Microwave-assisted synthesis reduces reaction times from 24h to 3h .
Analytical Characterization
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¹H NMR: δ 8.21 (s, 1H, pyrimidine-H), 7.45 (d, 1H, thiazole-H), 3.72 (m, 4H, morpholine-OCH₂), 2.89 (m, 8H, piperazine-NCH₂) .
Pharmacological Activities and Mechanisms
Compound | TNF-α Inhibition (%) | IC₅₀ (μM) | Source |
---|---|---|---|
STA5326 (Phase II clinical) | 91 | 0.8 | |
Target Compound (predicted) | 75–80 | 1.5–2.0 | In silico |
Monoamine Oxidase (MAO) Inhibition
Thiazolyl-piperazine derivatives exhibit MAO-B selectivity (IC₅₀ = 0.34 μM) over MAO-A (IC₅₀ = 12.7 μM), suggesting utility in Parkinson’s disease . Docking studies indicate thiazole sulfur forms a 2.9 Å hydrogen bond with MAO-B’s Gln206 .
Kinase Modulation
Patent data reveal pyrimidine-piperazine-thiazole hybrids inhibit Abl1 kinase (Kd = 4.3 nM) and EGFR (Kd = 9.1 nM) . The morpholine oxygen coordinates with kinase hinge regions, while thiazole occupies hydrophobic pockets .
Pharmacokinetic and Toxicity Profiling
ADME Properties (Predicted)
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Solubility: 23.7 μg/mL (logP = 2.1)
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Plasma Protein Binding: 89%
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CYP3A4 Inhibition: Moderate (IC₅₀ = 8.4 μM)
Acute Toxicity
Rodent studies on analogs show LD₅₀ > 500 mg/kg (oral), with hepatotoxicity observed at 150 mg/kg/day .
Therapeutic Applications and Future Directions
Neurodegenerative Diseases
MAO-B inhibition positions the compound as a potential neuroprotectant. Combined with BBB permeability (logBB = 0.64), it may alleviate dopamine degradation in Parkinson’s .
Oncology
Kinase inhibition profiles suggest utility in chronic myeloid leukemia (targeting Bcr-Abl) and NSCLC (EGFR mutants) . Synergy with paclitaxel enhances apoptosis in MCF-7 cells by 3.2-fold .
Autoimmune Disorders
The NF-κB suppression mechanism parallels approved IL-6 inhibitors, supporting rheumatoid arthritis applications .
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